N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride
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Overview
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride: is a chemical compound with a molecular formula of C7H16ClNO2S. This compound is known for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a propylamine side chain. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in a 1,1-dioxidotetrahydrothiophene intermediate.
Amine Substitution: The intermediate is then reacted with propylamine under controlled conditions to introduce the propylamine side chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfone group.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where the propylamine side chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Further oxidized sulfone derivatives.
Reduction Products: Reduced forms such as sulfides.
Substitution Products: Compounds with different alkyl or acyl groups replacing the propylamine side chain.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug candidates.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The propylamine side chain enhances its binding affinity and specificity.
Comparison with Similar Compounds
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine hydrochloride
- 2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride
Comparison:
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine hydrochloride: This compound has a furylmethyl group instead of a propylamine side chain, which may alter its binding properties and reactivity.
- 2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride: The presence of a chloro and acetamide group introduces different chemical reactivity and potential applications compared to the propylamine derivative.
N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride stands out due to its unique combination of a sulfone group and a propylamine side chain, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-N-propylthiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHWQJONYDTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCS(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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